Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate
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Overview
Description
Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate: is a chemical compound with the molecular formula C9H11NO4Li and a molecular weight of 203.12 g/mol . It is a lithium salt of 2-(3,4-dimethoxypyridin-2-yl)acetic acid, characterized by the presence of a pyridine ring substituted with two methoxy groups at the 3 and 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate typically involves the reaction of 2-(3,4-dimethoxypyridin-2-yl)acetic acid with a lithium base such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-(3,4-dihydroxypyridin-2-yl)acetic acid.
Reduction: Formation of 2-(3,4-dimethoxypiperidin-2-yl)acetate.
Substitution: Formation of 2-(3,4-diaminopyridin-2-yl)acetate or 2-(3,4-dithiopyridin-2-yl)acetate.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving lithium salts and their reactivity.
Biology:
- Investigated for its potential biological activity due to the presence of the pyridine ring, which is a common pharmacophore in many bioactive compounds.
Medicine:
- Potential applications in drug development, particularly in the design of new therapeutic agents targeting neurological pathways.
Industry:
Mechanism of Action
The mechanism of action of Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate is not well-documented. it is likely to interact with molecular targets similar to other lithium salts, such as enzymes and receptors involved in neurological pathways. The presence of the pyridine ring may also allow it to interact with nucleic acids and proteins, influencing their function .
Comparison with Similar Compounds
- Lithium;2-(3,4-dihydroxypyridin-2-yl)acetate
- Lithium;2-(3,4-diaminopyridin-2-yl)acetate
- Lithium;2-(3,4-dithiopyridin-2-yl)acetate
Uniqueness:
- The presence of methoxy groups at the 3 and 4 positions of the pyridine ring distinguishes Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate from its analogs.
- These methoxy groups can influence the compound’s reactivity and biological activity, making it unique in its class .
Properties
IUPAC Name |
lithium;2-(3,4-dimethoxypyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4.Li/c1-13-7-3-4-10-6(5-8(11)12)9(7)14-2;/h3-4H,5H2,1-2H3,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYGVSCPXAIDKJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=C(C(=NC=C1)CC(=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10LiNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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